molecular formula C14H9FN2OS B2821925 N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide CAS No. 922920-06-7

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide

Cat. No.: B2821925
CAS No.: 922920-06-7
M. Wt: 272.3
InChI Key: QSNGVDVGMXFAEZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide has a wide range of scientific research applications:

Future Directions

Benzothiazole derivatives have been the subject of ongoing research due to their diverse biological activities . Future research may focus on the synthesis of new benzothiazole derivatives with enhanced activity against various biological targets .

Biochemical Analysis

Preparation Methods

The synthesis of N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with substituted benzoic acids. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .

Industrial production methods for benzothiazole derivatives may involve more scalable processes such as microwave irradiation or one-pot multicomponent reactions. These methods offer advantages in terms of reaction efficiency and yield .

Chemical Reactions Analysis

N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNGVDVGMXFAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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